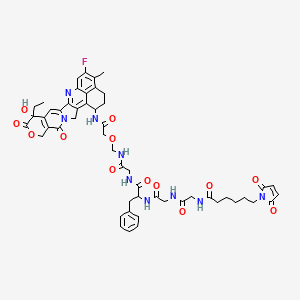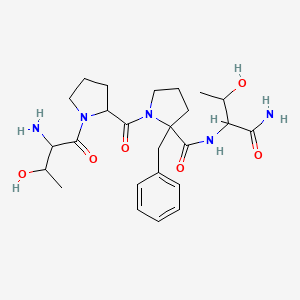![molecular formula C20H19N3O4 B8220731 3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B8220731.png)
3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The intermediate compounds are formed through processes such as condensation or cyclization.
Final Product: The final product, this compound, is obtained after purification steps like crystallization or distillation.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated systems and continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using halogens or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Propiedades
IUPAC Name |
3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,21,23-25H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAPOFDFZKCPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=CC4=NC3=O)NOCCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=CC4=NC3=O)NOCCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8220662.png)
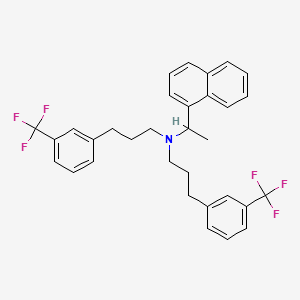
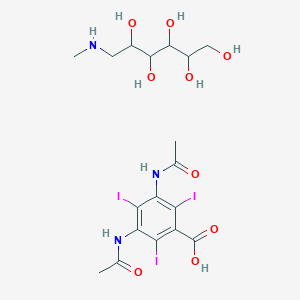
![disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8220674.png)
![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B8220676.png)
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B8220684.png)

![N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine](/img/structure/B8220701.png)
![3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid](/img/structure/B8220717.png)
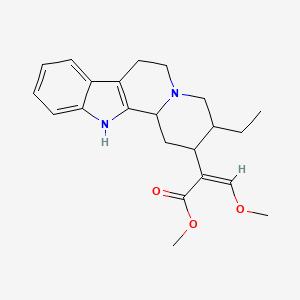
![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)
